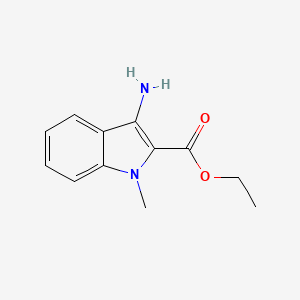
Ethyl 3-amino-1-methyl-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-1-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-1-methyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . The reaction involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by cyclization under acidic conditions . For this specific compound, the starting materials would include 1-methylindole-3-carboxaldehyde and ethyl glycinate, which undergo condensation and cyclization to form the desired product.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure efficient and consistent production . The reaction conditions are optimized to maximize yield and minimize by-products, with careful control of temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-amino-1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in alkaline conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-1-methyl-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its role in developing new therapeutic agents targeting various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 3-amino-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors, including those involved in cell signaling and gene expression . Its effects are mediated through the modulation of these pathways, leading to various biological outcomes such as inhibition of cell proliferation, induction of apoptosis, and suppression of microbial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Ethyl 3-amino-1-methyl-1H-indole-2-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the amino group at the 3-position and the ester group at the 2-position allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug design .
Eigenschaften
Molekularformel |
C12H14N2O2 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
ethyl 3-amino-1-methylindole-2-carboxylate |
InChI |
InChI=1S/C12H14N2O2/c1-3-16-12(15)11-10(13)8-6-4-5-7-9(8)14(11)2/h4-7H,3,13H2,1-2H3 |
InChI-Schlüssel |
KONDABDWHQFJJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















